molecular formula C25H22ClN3O3S B12028776 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone CAS No. 618880-61-8

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone

Cat. No.: B12028776
CAS No.: 618880-61-8
M. Wt: 480.0 g/mol
InChI Key: JLIFXXPTUDRPDK-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole family, characterized by a triazole core substituted with a 4-chlorophenyl group at position 4, a 4-methoxyphenyl group at position 5, and a sulfanyl-linked ethanone moiety bearing a 4-ethoxyphenyl group. Its synthesis typically involves S-alkylation of triazole-3-thiol precursors using cesium carbonate as a base, followed by functionalization of the ketone group . Key structural features include:

  • 4-Methoxyphenyl: Contributes to solubility via the methoxy group’s polar nature.
  • 4-Ethoxyphenyl ethanone: Balances lipophilicity and electronic effects, influencing pharmacokinetics.

Properties

CAS No.

618880-61-8

Molecular Formula

C25H22ClN3O3S

Molecular Weight

480.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethoxyphenyl)ethanone

InChI

InChI=1S/C25H22ClN3O3S/c1-3-32-22-14-4-17(5-15-22)23(30)16-33-25-28-27-24(18-6-12-21(31-2)13-7-18)29(25)20-10-8-19(26)9-11-20/h4-15H,3,16H2,1-2H3

InChI Key

JLIFXXPTUDRPDK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone typically involves multiple steps. One common method starts with the preparation of the triazole ring through a cyclization reaction involving hydrazine and appropriate aldehydes or ketones. The subsequent steps involve the introduction of the chlorophenyl, methoxyphenyl, and ethoxyphenyl groups through various substitution reactions. The final step usually involves the formation of the ethanone moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, resulting in the formation of various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its triazole moiety.

    Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The compound may also interfere with cellular processes by generating reactive oxygen species (ROS) or by disrupting membrane integrity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Substituent Comparison of Selected 1,2,4-Triazole Derivatives
Compound Name R1 (Position 4) R2 (Position 5) R3 (Sulfanyl-Ethanone) Key Properties/Bioactivity
Target Compound 4-Chlorophenyl 4-Methoxyphenyl 4-Ethoxyphenyl Balanced solubility, potential antimicrobial activity
(R,S)-2-{[4-(4-Methoxyphenyl)-5-Phenyl-4H-1,2,4-Triazol-3-yl]Thio}-1-Phenyl-1-Ethanol () 4-Methoxyphenyl Phenyl Phenyl Antifungal, antibiotic activity
2-{[5-(4-tert-Butylphenyl)-4-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-1-(4-Chlorophenyl)Ethanone () 4-Methoxyphenyl 4-tert-Butylphenyl 4-Chlorophenyl High lipophilicity due to bulky tert-butyl
2-{[4-(4-Chlorophenyl)-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-1-(4-Fluorophenyl)Ethanone () 4-Chlorophenyl 4-Pyridinyl 4-Fluorophenyl Enhanced H-bonding capacity via pyridine
2-((4-(4-Ethoxyphenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-Phenylethan-1-One () 4-Ethoxyphenyl 4-Methoxyphenyl Phenyl Triazolone formation via ketone reduction

Physicochemical Properties

Table 2: Molecular Weight and Stability Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Stability Notes
Target Compound C₂₄H₂₀ClN₃O₃S ~474 High stability due to electron-withdrawing Cl
2-{[5-(4-tert-Butylphenyl)-4-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-1-(4-Chlorophenyl)Ethanone C₂₇H₂₆ClN₃O₂S 492 Steric hindrance from tert-butyl slows metabolism
2-{[4-(4-Chlorophenyl)-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-1-(1-Pyrrolidinyl)Ethanone () C₂₀H₁₉ClN₆OS 435 Pyrrolidinyl group increases basicity

Biological Activity

The compound 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone is a member of the triazole class of compounds, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

  • Molecular Formula : C24H21ClN4O3S
  • Molecular Weight : 480.96654 g/mol
  • CAS Number : 406467-03-6

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that the compound exhibits significant activity against various bacterial strains and fungi.

Triazoles primarily function by inhibiting the enzyme 14α-demethylase , which is crucial in the biosynthesis of ergosterol in fungal cell membranes. This inhibition leads to the accumulation of toxic sterol intermediates and disrupts membrane integrity, ultimately resulting in cell death .

Case Studies

  • Antibacterial Activity :
    • A study evaluated the efficacy of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 8 μg/mL against these pathogens, indicating potent antibacterial properties .
    • Another investigation highlighted its effectiveness against multidrug-resistant strains, showcasing its potential as a therapeutic agent in combating resistant infections .
  • Antifungal Activity :
    • The compound was tested against common fungal pathogens such as Candida albicans, with results showing significant antifungal activity comparable to established antifungal agents like fluconazole .

Anticancer Activity

Research has indicated that triazole derivatives possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

The anticancer activity is attributed to the ability of triazoles to interfere with multiple signaling pathways involved in cancer cell proliferation and survival. These compounds can induce oxidative stress and modulate apoptotic pathways, leading to cancer cell death .

Case Studies

  • In Vitro Studies :
    • In vitro studies have shown that the compound inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 μM, indicating moderate to high potency .
    • The presence of specific substituents on the triazole ring was found to enhance cytotoxicity against cancer cells, suggesting a structure-activity relationship that could guide future drug design .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of chlorophenyl and methoxyphenyl groups via electrophilic aromatic substitution.
  • Final assembly involving sulfanyl and ethanone moieties under controlled conditions.

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